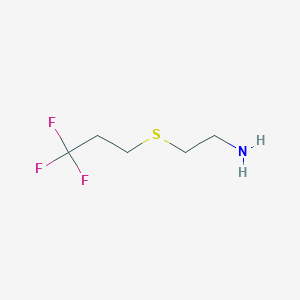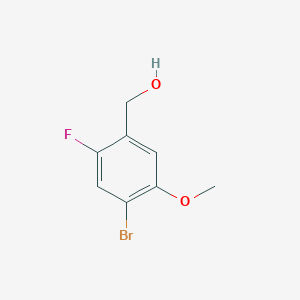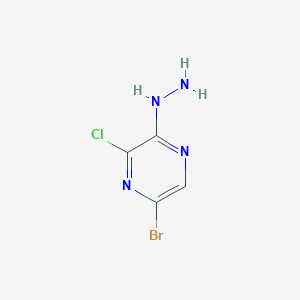
1,3-ビス(2,2,2-トリフルオロエトキシ)プロパン-2-オール
概要
説明
1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol is a chemical compound with the molecular formula C7H10F6O3 It is known for its unique structure, which includes two trifluoroethoxy groups attached to a propane backbone
科学的研究の応用
1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, coatings, and polymers due to its stability and reactivity
作用機序
Pharmacokinetics
The compound’s molecular weight is 25614300 , which may influence its pharmacokinetics.
Action environment
The compound should be stored in a dry, cool, well-ventilated area . Environmental factors such as temperature and humidity may influence the compound’s action, efficacy, and stability .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol can be synthesized through the reaction of epichlorohydrin with 2,2,2-trifluoroethanol. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the substitution reaction. The process is carried out under controlled temperature and pressure conditions to ensure high regioselectivity and yield .
Industrial Production Methods
Industrial production of 1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The purification of the final product is achieved through distillation and recrystallization techniques.
化学反応の分析
Types of Reactions
1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
類似化合物との比較
Similar Compounds
- 1,3-Bis(2,2,3,3-tetrafluoropropoxy)propan-2-ol
- 1,3-Bis(2-methylpropan-2-yl)oxy]ethoxy]propan-2-ol
- 1,3-Bis(2-propynyloxy)propan-2-ol
Uniqueness
1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol is unique due to its trifluoroethoxy groups, which impart distinct chemical properties such as increased stability, reactivity, and lipophilicity. These properties make it more versatile and effective in various applications compared to its similar counterparts .
特性
IUPAC Name |
1,3-bis(2,2,2-trifluoroethoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F6O3/c8-6(9,10)3-15-1-5(14)2-16-4-7(11,12)13/h5,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVALLQVUBHVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(F)(F)F)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)
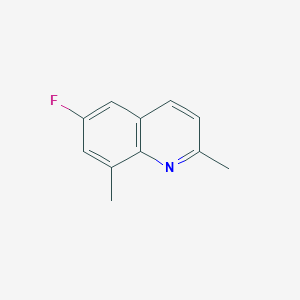
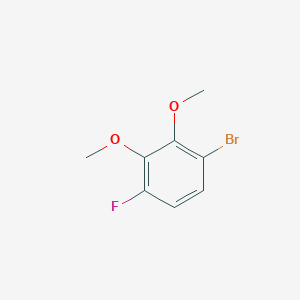
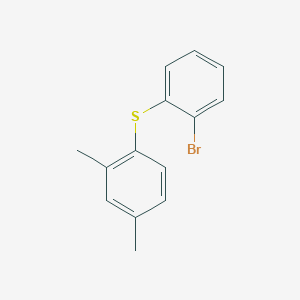
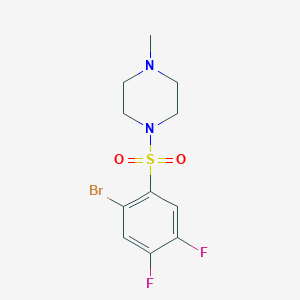
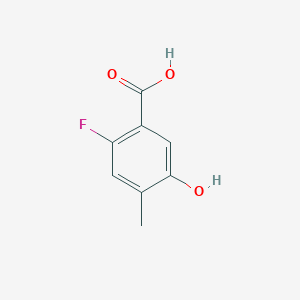
![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)

